molecular formula C12H14N4O3 B11677529 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11677529
M. Wt: 262.26 g/mol
InChI Key: QZXDPFXEVJWFOX-AWNIVKPZSA-N
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Description

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 5-methylfurfural in the presence of an acid catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The methyl groups on the furan and pyrazole rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile
  • 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

Compared to similar compounds, 2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N’-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide is unique due to its dual ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide

InChI

InChI=1S/C12H14N4O3/c1-7-3-4-9(19-7)6-13-15-11(17)5-10-8(2)14-16-12(10)18/h3-4,6,10H,5H2,1-2H3,(H,15,17)(H,16,18)/b13-6+

InChI Key

QZXDPFXEVJWFOX-AWNIVKPZSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CC2C(=NNC2=O)C

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CC2C(=NNC2=O)C

solubility

24.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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